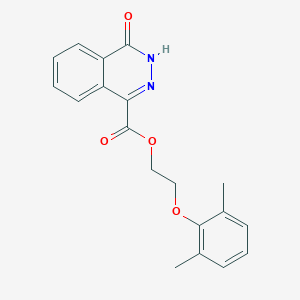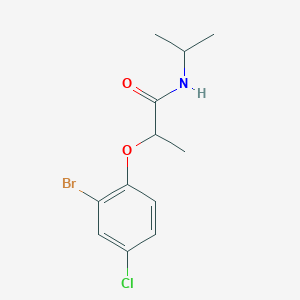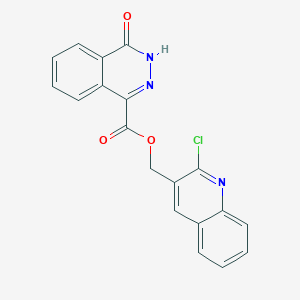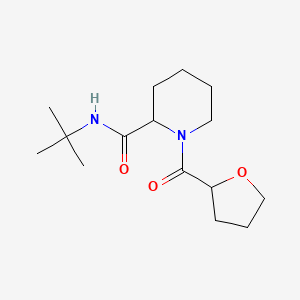
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross cell membranes and blood-brain barriers, making it an ideal tool for studying cellular and neuronal processes.
Mecanismo De Acción
CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. By blocking the activation of NMDA receptors, CPP can inhibit the influx of calcium ions into cells, which is a key step in the signaling pathways that underlie synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, CPP can also modulate the activity of other ion channels and receptors, including AMPA receptors, GABA receptors, and voltage-gated calcium channels. CPP has been shown to have neuroprotective effects in animal models of stroke and epilepsy, and it has also been shown to enhance learning and memory processes in healthy animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages as a tool for studying cellular and neuronal processes. It is a small molecule that can easily cross cell membranes and blood-brain barriers, making it an ideal tool for studying the effects of drugs and other compounds on neuronal function. CPP is also highly selective for the NMDA receptor, which allows researchers to specifically target this receptor in their experiments.
However, there are also some limitations to the use of CPP in lab experiments. CPP is a potent and long-lasting inhibitor of the NMDA receptor, which can make it difficult to control the duration and intensity of its effects. In addition, CPP can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the use of CPP include investigating its role in neurological disorders and developing new compounds that can selectively target different subtypes of NMDA receptors.
Métodos De Síntesis
CPP can be synthesized through a multistep process that involves the reaction of 1-methylcyclopentan-1-carboxylic acid with N-methylpyrrolidin-3-one in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and a base to yield CPP in high yields and purity.
Aplicaciones Científicas De Investigación
CPP has been widely used in scientific research as a tool to study cellular and neuronal processes. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been used to investigate the role of NMDA receptors in various physiological and pathological conditions, including stroke, epilepsy, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(5-3-4-6-12)11(16)13-9-7-10(15)14(2)8-9/h9H,3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOAEKHVUVPMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)

![1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)


![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)

![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)